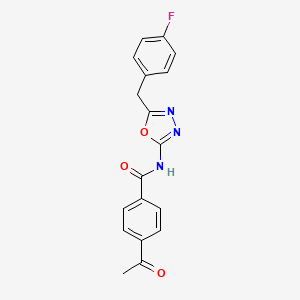

4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide

Descripción

Propiedades

IUPAC Name |

4-acetyl-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O3/c1-11(23)13-4-6-14(7-5-13)17(24)20-18-22-21-16(25-18)10-12-2-8-15(19)9-3-12/h2-9H,10H2,1H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGSSXSWBFOJHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 4-fluorobenzyl hydrazide can react with acetic anhydride to form the oxadiazole ring.

Acetylation: The acetyl group can be introduced by reacting the oxadiazole derivative with acetic anhydride in the presence of a catalyst such as pyridine.

Coupling Reaction: The final step involves coupling the acetylated oxadiazole with 4-aminobenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, pH) and the implementation of purification techniques such as crystallization or chromatography are essential for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the oxadiazole ring or the acetyl group, potentially converting them into amines or alcohols, respectively.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: Formation of 4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzoic acid.

Reduction: Formation of 4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles can induce apoptosis in cancer cells. A notable study involving synthesized oxadiazole derivatives demonstrated significant cytotoxic effects against glioblastoma cell lines, suggesting that similar structures may enhance the anticancer activity of 4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide .

Case Study : In vitro assays revealed that certain oxadiazole derivatives led to DNA damage in cancer cells, promoting apoptosis. This highlights the potential of this compound as a candidate for further development in cancer therapeutics.

Antimicrobial Properties

The oxadiazole ring has been associated with antimicrobial activity against various bacterial strains. Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 1.27 µM |

| Compound B | S. aureus | 1.43 µM |

| This compound | TBD | TBD |

This table illustrates the potential for further exploration into the antimicrobial properties of this compound .

Anti-Diabetic Effects

Recent studies have explored the anti-diabetic potential of oxadiazole derivatives. Compounds similar to this compound were tested on genetically modified models and exhibited significant reductions in glucose levels.

Case Study : In vivo studies on Drosophila melanogaster indicated that certain oxadiazole derivatives effectively lowered blood glucose levels, suggesting that this compound could be a candidate for diabetes management .

Mecanismo De Acción

The mechanism of action of 4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes by binding to their active sites, preventing the bacteria from synthesizing essential proteins. In cancer cells, it may interfere with signaling pathways, leading to cell cycle arrest and apoptosis.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Key Research Findings

Antifungal Activity

- LMM5 (4-sulfamoyl benzamide + 4-methoxyphenylmethyl oxadiazole) inhibits C. albicans growth by targeting thioredoxin reductase, with a MIC of 25 µg/mL. The sulfamoyl group mimics enzyme substrates, while the methoxy group enhances membrane permeability .

Antibacterial Activity

- HSGN-235 (4-trifluoromethoxy benzamide + 4-trifluoromethylphenyl oxadiazole) exhibits potent activity against N. gonorrhoeae (IC50: 0.5 µM). The trifluoromethoxy group enhances lipophilicity and resistance to metabolic degradation .

- Comparison : The target compound’s 4-fluorobenzyl group may offer similar metabolic stability but with reduced steric bulk compared to trifluoromethyl groups.

Enzyme Inhibition

- Compound 5a (4-OCH2Cl benzamide + 4-chlorophenyl oxadiazole) inhibits human carbonic anhydrase II (hCA II) with an IC50 of 12 µM. The chloro substituent enhances electrophilicity, facilitating interactions with the enzyme’s active site .

Ca²⁺/Calmodulin Inhibition

- N-(5-(Thiophen-2-yl)-...) (unsubstituted benzamide + thiophene oxadiazole) inhibits Ca²⁺/calmodulin activity (IC50: 8.3 µM). The thiophene ring contributes to π-π stacking interactions .

- Comparison : The 4-fluorobenzyl group in the target compound may provide better hydrophobic interactions than thiophene, enhancing inhibitory potency.

Actividad Biológica

4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The unique structure of this compound, which consists of an oxadiazole ring linked to aromatic groups, positions it as a potential candidate for further pharmacological exploration.

Structural Characteristics

The compound features:

- A central 1,3,4-oxadiazole ring : Known for its role in enhancing biological activity through hydrogen bonding interactions.

- Acetyl and benzamide moieties : These functional groups are often associated with improved solubility and bioavailability.

Anticancer Activity

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. For instance:

- Mechanism : Many oxadiazole derivatives have been shown to induce apoptosis in cancer cells by activating various signaling pathways. The presence of the fluorobenzyl group may enhance the interaction with cellular targets involved in cancer progression .

- Case Studies : In vitro studies on related oxadiazole compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by findings from various studies:

- Broad Spectrum : Compounds containing the 1,3,4-oxadiazole core have shown efficacy against bacteria (e.g., Staphylococcus aureus, Escherichia coli), fungi, and even some viruses .

- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways essential for microbial survival .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of oxadiazole derivatives are well-documented:

- Inflammation Models : Studies utilizing rat paw edema models have indicated that certain oxadiazole compounds can significantly reduce inflammation markers .

- Pain Relief : Analgesic properties have been observed in animal models, suggesting potential applications in pain management therapies .

Summary of Biological Activities

Case Studies

- Anticancer Efficacy : A study on 1,3,4-oxadiazole derivatives showed that compounds with similar structures to this compound exhibited IC50 values in the micromolar range against breast cancer cells.

- Antimicrobial Testing : Research conducted on various oxadiazole derivatives highlighted their effectiveness against resistant strains of bacteria. The compound's structural features were linked to enhanced binding affinity to bacterial targets.

Q & A

Q. What are the common synthetic routes for preparing 4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis typically involves coupling a benzamide derivative with a functionalized 1,3,4-oxadiazole precursor. A key step is the reaction of 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine with 4-acetylbenzoyl chloride in anhydrous pyridine under reflux (analogous to methods in and ). This approach ensures proper amide bond formation. Post-synthesis purification often employs column chromatography and recrystallization (e.g., methanol/water mixtures) to achieve >95% purity. Reaction progress is monitored via TLC, and intermediates are characterized using -NMR and IR spectroscopy .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- Spectroscopy :

- Crystallography :

Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Orthorhombic crystal systems (space group ) are common for oxadiazole derivatives, with refinement using software like SHELXL .

Advanced Research Questions

Q. How do structural modifications influence the compound’s enzyme inhibitory activity?

The 4-fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability, while the oxadiazole ring’s electron-withdrawing properties may stabilize interactions with enzyme active sites (e.g., via hydrogen bonds with residues like Asn or Asp). The acetyl group on the benzamide moiety could modulate steric hindrance or participate in hydrophobic interactions. Comparative studies with analogs (e.g., replacing fluorine with chloro or methyl groups) can reveal structure-activity relationships (SAR). For example, fluorinated derivatives often exhibit stronger binding to bacterial PFOR enzymes, as seen in related compounds targeting anaerobic metabolism .

Q. What computational strategies predict the compound’s interactions with target enzymes?

- Molecular docking : Tools like AutoDock Vina or Schrödinger’s Glide simulate binding poses in enzyme pockets (e.g., acps-pptase or PFOR). Key parameters include binding energy (ΔG) and hydrogen-bond networks .

- Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-enzyme complexes over time (e.g., RMSD < 2 Å over 100 ns trajectories).

- QM/MM calculations : Evaluate electronic interactions (e.g., charge transfer between oxadiazole and catalytic residues) .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) affect solubility and activity. Standardize protocols using guidelines like OECD 489 .

- Compound purity : Impurities (e.g., unreacted starting materials) skew results. Validate purity via HPLC (>98%) and elemental analysis .

- Structural analogs : Subtle changes (e.g., oxadiazole vs. thiadiazole rings) drastically alter activity. Cross-reference crystallographic data (e.g., bond angles in ) with biological assays .

Q. What experimental designs optimize yield in large-scale synthesis?

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. Response surface methodology (RSM) models interactions between variables .

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions (e.g., acyl chloride coupling) .

- Green chemistry : Replace pyridine with biodegradable solvents (e.g., 2-MeTHF) and recover catalysts via nanofiltration .

Methodological Challenges and Solutions

Q. How to analyze conflicting crystallographic data for polymorphic forms?

- PXRD (Powder X-ray Diffraction) : Compare experimental patterns with simulated data from SC-XRD to identify polymorphs .

- Thermogravimetric analysis (TGA) : Assess stability of different crystalline forms under thermal stress.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O/N bonds) to explain packing differences .

Q. What strategies validate the compound’s mechanism of action in bacterial targets?

- Enzyme inhibition assays : Measure IC values against purified PFOR using spectrophotometric methods (e.g., NADH oxidation at 340 nm) .

- Gene knockout studies : Compare bacterial growth (e.g., ΔPFOR) with wild-type strains to confirm target specificity .

- Metabolomics : LC-MS profiles identify disrupted pathways (e.g., accumulation of pyruvate in PFOR-inhibited cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.